- A Concise Total Synthesis of Breitfussin A and B, Organic Letters, 2015, 17(1), 122-125

Cas no 95192-64-6 (5-bromo-2-methyl-1,3-dinitro-benzene)

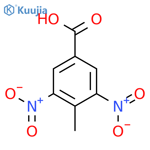

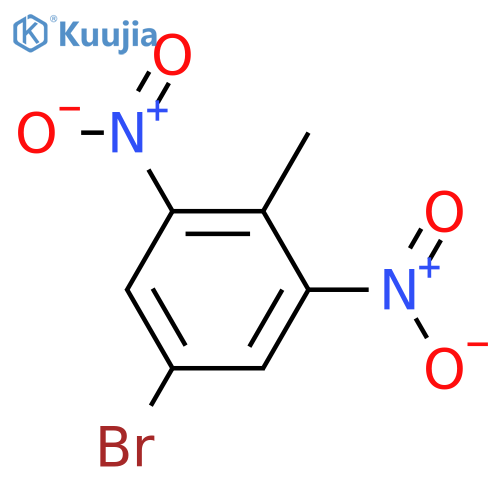

95192-64-6 structure

Nome do Produto:5-bromo-2-methyl-1,3-dinitro-benzene

N.o CAS:95192-64-6

MF:C7H5BrN2O4

MW:261.029600858688

MDL:MFCD07357280

CID:91103

5-bromo-2-methyl-1,3-dinitro-benzene Propriedades químicas e físicas

Nomes e Identificadores

-

- 5-Bromo-2-methyl-1,3-dinitrobenzene

- 5-Bromo-1,3-dinitro-2-methylbenzene

- 4-Bromo-2,6-dinitrotoluene

- Benzene, 5-bromo-2-methyl-1,3-dinitro-

- 5-bromo-2-methyl-1,3-dinitro-benzene

- 4-bromo-2,6-dinitro-toluene

- 2,6-dinitro-4-bromo-tolurene

- UOGCLPDKGPPDHM-UHFFFAOYSA-N

- STL554328

- BBL100534

- RW3765

- 6355AC

- OR17614

- FCH1325841

- 5-bromo-2-methyl-1,3-dinitro- benzene

- SY0

- 5-Bromo-2-methyl-1,3-dinitrobenzene (ACI)

-

- MDL: MFCD07357280

- Inchi: 1S/C7H5BrN2O4/c1-4-6(9(11)12)2-5(8)3-7(4)10(13)14/h2-3H,1H3

- Chave InChI: UOGCLPDKGPPDHM-UHFFFAOYSA-N

- SMILES: [O-][N+](C1C(C)=C([N+](=O)[O-])C=C(Br)C=1)=O

Propriedades Computadas

- Massa Exacta: 259.94300

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 0

- Contagem de aceitadores de ligações de hidrogénio: 4

- Contagem de Átomos Pesados: 14

- Contagem de Ligações Rotativas: 0

- Complexidade: 225

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Contagem de Tautomeros: nothing

- Superfície polar topológica: 91.6

- Carga de Superfície: 0

- XLogP3: 2.5

Propriedades Experimentais

- Cor/Forma: Yellow crystalline powder

- Densidade: 1.793

- Ponto de Fusão: 89.5-90.5 ºC

- Ponto de Flash: 143.8℃

- PSA: 91.64000

- LogP: 3.62030

- Solubilidade: Not determined

5-bromo-2-methyl-1,3-dinitro-benzene Informações de segurança

5-bromo-2-methyl-1,3-dinitro-benzene Dados aduaneiros

- CÓDIGO SH:2904909090

- Dados aduaneiros:

China Customs Code:

2904909090Overview:

2904909090 Sulfonation of other hydrocarbons\nitrification\Nitrosative derivative(Whether halogenated or not). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Summary:

HS:2904909090 sulphonated, nitrated or nitrosated derivatives of hydrocarbons, whether or not halogenated VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

5-bromo-2-methyl-1,3-dinitro-benzene Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1109578-100g |

5-Bromo-2-methyl-1,3-dinitrobenzene |

95192-64-6 | 95% | 100g |

¥11534.00 | 2024-04-24 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 024588-1g |

5-bromo-2-methyl-1,3-dinitro-benzene |

95192-64-6 | 97% | 1g |

1006.0CNY | 2021-07-13 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H27634-5g |

4-Bromo-2,6-dinitrotoluene, 97% |

95192-64-6 | 97% | 5g |

¥7549.00 | 2023-03-16 | |

| Apollo Scientific | OR17614-5g |

4-Bromo-2,6-dinitrotoluene |

95192-64-6 | 5g |

£39.00 | 2025-02-19 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1109578-10g |

5-Bromo-2-methyl-1,3-dinitrobenzene |

95192-64-6 | 95% | 10g |

¥1573.00 | 2024-04-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1109578-25g |

5-Bromo-2-methyl-1,3-dinitrobenzene |

95192-64-6 | 95% | 25g |

¥3733.00 | 2024-04-24 | |

| eNovation Chemicals LLC | D497279-5G |

5-bromo-2-methyl-1,3-dinitrobenzene |

95192-64-6 | 97% | 5g |

$100 | 2024-07-21 | |

| Fluorochem | 214613-25g |

5-Bromo-2-methyl-1,3-dinitrobenzene |

95192-64-6 | 95% | 25g |

£856.00 | 2022-03-01 | |

| TRC | B801543-250mg |

4-Bromo-2,6-dinitrotoluene |

95192-64-6 | 250mg |

$ 50.00 | 2022-06-06 | ||

| abcr | AB206630-1 g |

4-Bromo-2,6-dinitrotoluene, 95%; . |

95192-64-6 | 95% | 1g |

€124.60 | 2023-02-05 |

5-bromo-2-methyl-1,3-dinitro-benzene Método de produção

Método de produção 1

Condições de reacção

1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin , Sulfuric acid ; 10 min, > rt; 1 h, rt

1.2 Solvents: Water ; cooled

1.2 Solvents: Water ; cooled

Referência

Método de produção 2

Condições de reacção

1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin , Sulfuric acid Solvents: Water ; 10 min; 1 h, rt

Referência

- Preparation of pyranoindole derivatives as inhibitors of hepatitis C polymerase, World Intellectual Property Organization, , ,

Método de produção 3

Condições de reacção

1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin , Sulfuric acid Solvents: Water ; 10 min, heated; 1 h, rt

Referência

- The discovery of pyrano[3,4-b]indole-based allosteric inhibitors of HCV NS5B polymerase with in vivo activity, ChemMedChem, 2008, 3(10), 1508-1515

Método de produção 4

Condições de reacção

1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin , Sulfuric acid

Referência

- Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors, Bioorganic & Medicinal Chemistry Letters, 2017, 27(10), 2144-2147

Método de produção 5

Condições de reacção

Referência

- Process for preparation of indazole compound containing nitrogen substituent and application thereof as IDO inhibitor, China, , ,

Método de produção 6

Condições de reacção

1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin , Sulfuric acid ; cooled; 15 h, rt

Referência

- Indazole compound and application thereof for preparing IDO inhibitor drug, China, , ,

Método de produção 7

Condições de reacção

1.1 Reagents: Bromine , Mercuric oxide Solvents: Carbon tetrachloride ; rt → 65 °C; 2.5 h, 65 °C; 65 °C → rt

1.2 Reagents: Ammonia Solvents: Methanol ; 1 h, 80 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Ammonia Solvents: Methanol ; 1 h, 80 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

Referência

- 5-HT6 receptor antagonists: lead-optimization and biological evaluation of N-aryl and N-heteroaryl 4-amino-benzene sulfonamides, European Journal of Medicinal Chemistry, 2001, 36(2), 165-178

Método de produção 8

Condições de reacção

1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin , Sulfuric acid ; 8 h, rt

Referência

- 4-AROMATIC HETEROCYCLIC SUBSTITUTED INDAZOLE AND USE THEREOF AS IDO/TDO DUAL INHIBITOR, World Intellectual Property Organization, , ,

Método de produção 9

Método de produção 10

Condições de reacção

1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin , Sulfuric acid ; 8 h, rt

Referência

- A 4-aromatic heterocyclic substituted indazole compound and application as dual inhibitor of ido/tdo, China, , ,

Método de produção 11

Condições de reacção

1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin , Sulfuric acid ; 0 °C; 15 h, rt

Referência

- Polysubstituted indazole compound and application as IDO inhibitor, China, , ,

Método de produção 12

Condições de reacção

1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin , Sulfuric acid ; 8 h, rt

Referência

- 4,6-Substituted-1H-indazoles as potent IDO1/TDO dual inhibitors, Bioorganic & Medicinal Chemistry, 2019, 27(6), 1087-1098

Método de produção 13

Condições de reacção

1.1 Reagents: Sulfuric acid , Potassium bromate Solvents: Water ; 2 - 2.5 h, 80 °C; 2 h, 80 °C; 80 °C → rt

1.2 Reagents: Water ; cooled

1.2 Reagents: Water ; cooled

Referência

- Preparation of arylsulfonamides and urea derivatives and their use as alpha 1A/1L adrenoceptor agonists, European Patent Organization, , ,

Método de produção 14

Condições de reacção

1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin , Sulfuric acid Solvents: Water ; 1 h, < 37 °C

Referência

- Preparation of condensed pyrazole compounds as TTK protein kinase inhibitors, Japan, , ,

Método de produção 15

Condições de reacção

1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin , Sulfuric acid ; 2 h, rt

1.2 Solvents: Water ; 10 min, cooled

1.2 Solvents: Water ; 10 min, cooled

Referência

- Preparation of nitrogen-containing heterobicycles as inhibitors of KRAS G12C, World Intellectual Property Organization, , ,

5-bromo-2-methyl-1,3-dinitro-benzene Raw materials

5-bromo-2-methyl-1,3-dinitro-benzene Preparation Products

5-bromo-2-methyl-1,3-dinitro-benzene Literatura Relacionada

-

Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214

-

Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122

-

Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840

-

Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233

-

Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938

95192-64-6 (5-bromo-2-methyl-1,3-dinitro-benzene) Produtos relacionados

- 2229349-80-6(1-2-(5-bromo-2-cyclopropylpyrimidin-4-yl)ethylcyclopropan-1-ol)

- 2171737-50-9(3-{4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylpiperazin-1-yl}propanoic acid)

- 1270410-79-1(methyl 4-(2-amino-1-hydroxypropan-2-yl)benzoate)

- 1805473-58-8(1,3-Bis(trifluoromethyl)-5-iodo-2-(trifluoromethoxy)benzene)

- 23307-72-4(Sulfaclozine sodium)

- 1112209-40-1(2-Fluoro-3-formylphenylboronic Acid Pinacol Ester)

- 2034533-57-6(1-[2-(2-fluorophenyl)-2-hydroxyethyl]-N-[2-(2-methoxyphenoxy)ethyl]-1H-1,2,3-triazole-4-carboxamide)

- 2137779-68-9(7-Methoxy-2-(oxolan-3-yl)-1,2,3,4-tetrahydroquinolin-3-ol)

- 1806780-80-2(5-Bromo-4-chloro-2-(difluoromethyl)pyridine)

- 1420844-37-6(Tert-Butyl 4-(((2,4-dichloropyrimidin-5-yl)methyl)amino)piperidine-1-carboxylate)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:95192-64-6)5-bromo-2-methyl-1,3-dinitro-benzene

Pureza:99%/99%/99%

Quantidade:25.0g/50.0g/100.0g

Preço ($):227.0/431.0/701.0

atkchemica

(CAS:95192-64-6)5-bromo-2-methyl-1,3-dinitro-benzene

Pureza:95%+

Quantidade:1g/5g/10g/100g

Preço ($):Inquérito